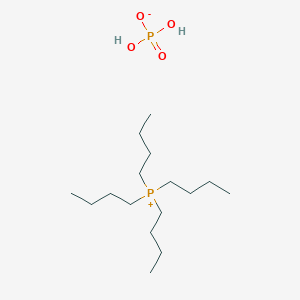
Tetrabutylphosphanium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylphosphanium dihydrogen phosphate is a synthetic reagent commonly used in various chemical and biological applications. It is known for its ability to serve as a pH buffer and is often utilized in high-performance liquid chromatography (HPLC) and other analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tetrabutylphosphanium dihydrogen phosphate typically involves the reaction of tetrabutylphosphanium hydroxide with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)4P+OH−+H3PO4→(C4H9)4P+H2PO4−
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylphosphanium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrabutylphosphanium phosphate.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include tetrabutylphosphanium phosphate, various phosphine derivatives, and substituted phosphates. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
Tetrabutylphosphanium dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of polymers and catalysts.
Biology: Serves as a buffer in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of tetrabutylphosphanium dihydrogen phosphate involves its ability to form hydrogen bonds with other molecules, particularly proteins. This binding alters the structure and function of proteins, contributing to its surfactant properties and capacity to reduce surface tension in water and other liquids .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium dihydrogen phosphate
- Tetrabutylammonium phosphate monobasic
- Tetrabutylammonium hydrogensulfate
Uniqueness
Tetrabutylphosphanium dihydrogen phosphate is unique due to its specific molecular structure, which allows it to form stable hydrogen bonds and exhibit distinct surfactant properties. This makes it particularly useful in applications requiring precise pH control and surface tension reduction .
Properties
CAS No. |
114609-46-0 |
|---|---|
Molecular Formula |
C16H38O4P2 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
dihydrogen phosphate;tetrabutylphosphanium |
InChI |
InChI=1S/C16H36P.H3O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
OGFHTNWDEFPSQQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















